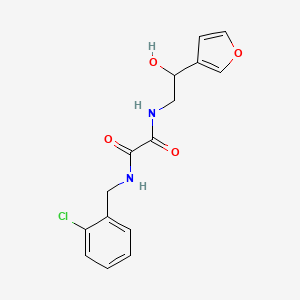

N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Description

N1-(2-Chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a 2-(furan-3-yl)-2-hydroxyethyl substituent at the N2 position. Oxalamides are notable for their modular synthesis, allowing for tailored substituents that influence physicochemical properties, biological activity, and metabolic stability.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-[2-(furan-3-yl)-2-hydroxyethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4/c16-12-4-2-1-3-10(12)7-17-14(20)15(21)18-8-13(19)11-5-6-22-9-11/h1-6,9,13,19H,7-8H2,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSQKEFRAQDDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C(=O)NCC(C2=COC=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis from Oxalyl Chloride

A widely adopted method involves the sequential reaction of oxalyl chloride with 2-chlorobenzylamine and 2-(furan-3-yl)-2-hydroxyethylamine (Fig. 1):

Step 1: Formation of N-(2-Chlorobenzyl)Oxalyl Chloride Intermediate

2-Chlorobenzylamine reacts with oxalyl chloride in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere. Triethylamine is added to scavenge HCl, yielding N-(2-chlorobenzyl)oxalyl chloride.

Step 2: Coupling with 2-(Furan-3-yl)-2-Hydroxyethylamine

The intermediate is reacted with 2-(furan-3-yl)-2-hydroxyethylamine in tetrahydrofuran (THF) at room temperature for 12–16 hours. The hydroxyl group requires protection (e.g., tert-butyldimethylsilyl ether) to prevent side reactions.

Critical Parameters :

One-Pot Synthesis Using Dimethyl Oxalate

An alternative industrial-scale method employs dimethyl oxalate and excess ammonia under continuous flow conditions:

- Aminolysis : Dimethyl oxalate reacts with 2-chlorobenzylamine in methanol at 60°C, forming methyl (2-chlorobenzyl)oxamate.

- Transamidation : The oxamate intermediate reacts with 2-(furan-3-yl)-2-hydroxyethylamine under vacuum to remove methanol, driving the reaction to completion.

Advantages :

- Higher yield (78–82%) compared to batch processes.

- Reduced purification requirements due to continuous methanol evaporation.

Industrial-Scale Production Optimization

Continuous Flow Reactor Systems

Modern facilities utilize tubular reactors for enhanced heat and mass transfer:

Purification Techniques

- Crystallization : The crude product is recrystallized from acetone/water (3:1 v/v), achieving >99% purity.

- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:2) resolves regioisomeric impurities.

Analytical Characterization

Spectroscopic Data

X-Ray Crystallography

Single-crystal analysis reveals intramolecular hydrogen bonding between the hydroxyethyl -OH and oxalamide carbonyl (O⋯H distance: 2.12 Å), stabilizing the planar conformation.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The chlorobenzyl group can be reduced to a benzyl group under hydrogenation conditions.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide exhibits several biological activities that make it a candidate for drug development:

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition or modulation of receptor signaling pathways.

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens, suggesting its use in developing new antibiotics.

Case Studies

-

Anticancer Activity : A study evaluated the cytotoxic effects of N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide on human cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations.

- Methodology : MTT assays were employed to assess cell viability.

- Results : The compound exhibited IC50 values comparable to established chemotherapeutics.

-

Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion methods were utilized to determine the inhibition zones.

- Results : N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide showed promising activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorobenzyl and furan moieties can enhance its binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

The following analysis compares the target compound with structurally related oxalamides from the evidence, focusing on synthesis, substituent effects, and functional outcomes.

Structural Analogues and Substituent Effects

Key Observations:

- Aromatic Substituents: The 2-chlorobenzyl group in the target compound differs from the 4-chlorophenyl (Compounds 8, 13) and dimethoxybenzyl (S336) groups.

- Heterocyclic vs. Aliphatic N2 Groups: The furan-3-yl-hydroxyethyl group in the target compound contrasts with pyridinyl (S336), thiazolyl (Compounds 8, 13), and carboxyphenyl (H3obea) substituents. Furan’s electron-rich aromatic system may enhance π-π interactions but reduce metabolic stability compared to saturated heterocycles .

- Hydroxyethyl Moieties: The 2-hydroxyethyl group in the target compound and H3obea facilitates hydrogen bonding, critical for coordinating metal ions (e.g., in polymers) or enzymatic active sites .

Toxicological and Metabolic Considerations

- CYP Inhibition: S336 and its analogue S5456 showed moderate CYP3A4 inhibition (51% at 10 µM), suggesting the target compound may require screening for off-target enzyme effects .

- NOEL Values: Regulatory approvals for oxalamides like S336 (NOEL = 100 mg/kg/day in rats) indicate a high safety margin, though substituent-specific metabolism (e.g., furan oxidation) must be assessed .

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

- IUPAC Name : N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

- CAS Number : 1421508-30-6

- Molecular Formula : C15H16ClN3O3

- Molecular Weight : 305.76 g/mol

Synthesis

The synthesis of N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-chlorobenzylamine and 2-(furan-3-yl)-2-hydroxyethylamine, which are subsequently reacted with oxalyl chloride. The reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine to enhance yield and purity.

Antimicrobial Properties

Research has indicated that compounds similar to N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide exhibit significant antimicrobial activity. For instance, studies on related oxalamides have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. In particular, derivatives of oxalamides have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The proposed mechanism includes induction of apoptosis and cell cycle arrest, likely through interaction with DNA or inhibition of critical signaling pathways.

The biological activity of N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide can be attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes or signaling pathways.

- DNA Interaction : Similar compounds have been shown to intercalate into DNA, leading to disruption of replication and transcription processes.

- Receptor Modulation : Potential modulation of receptor activity could influence various physiological responses.

Study on Antimicrobial Activity

In a comparative study, derivatives of oxalamides were tested against common pathogens. Results indicated that certain derivatives exhibited higher potency than traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Study on Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide on human cancer cell lines. The study found that the compound induced significant apoptosis in HeLa cells, with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that the compound caused DNA damage and activated caspase pathways leading to programmed cell death .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of oxalamide derivatives typically involves coupling chlorooxalate intermediates with primary/secondary amines under basic conditions. For example, a two-step procedure can be employed: (1) activation of oxalic acid derivatives (e.g., ethyl oxalyl chloride) with 2-chlorobenzylamine, followed by (2) coupling with 2-(furan-3-yl)-2-hydroxyethylamine. Reaction optimization includes temperature control (0–25°C), solvent selection (dichloromethane or THF), and stoichiometric ratios (1:1.2 amine:oxalate) to minimize side reactions. Post-synthesis purification via silica gel chromatography or recrystallization improves yield and purity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- LC-MS/APCI+ : Confirms molecular weight (e.g., calculated vs. observed m/z) and detects impurities. Use mobile phases like acetonitrile/water with 0.1% formic acid for optimal resolution .

- 1H/13C NMR : Assign peaks to verify substituents (e.g., 2-chlorobenzyl aromatic protons at δ 7.41–7.82 ppm, furan protons at δ 6.0–7.5 ppm). Elevated temperature (50°C) in DMSO-d6 may resolve overlapping signals .

- HPLC : Reverse-phase C18 columns (90%–95% purity threshold) with UV detection at 254 nm ensure batch consistency .

Advanced Research Questions

Q. How does stereochemistry at the hydroxyethyl-furan moiety impact biological activity, and what methods resolve stereoisomers?

- Methodological Answer : The hydroxyl group’s configuration (R/S) influences hydrogen-bonding interactions with targets. To resolve stereoisomers:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients.

- Dynamic NMR : Analyze diastereomeric splitting at low temperatures (e.g., −40°C in CDCl3) .

- X-ray crystallography : Definitive stereochemical assignment via single-crystal analysis, as demonstrated for related oxalamide coordination polymers .

Q. What computational approaches predict the binding mode of this compound to therapeutic targets (e.g., viral entry proteins)?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Glide) : Dock the compound into crystal structures of HIV-1 gp120 (PDB: 4JPQ) or similar targets. Prioritize poses with oxalamide carbonyls forming hydrogen bonds to Lys421 or Asp368 .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories. Monitor RMSD and binding free energy (MM-PBSA) to rank derivatives .

- QSAR modeling : Correlate substituent effects (e.g., furan vs. thiophene) with antiviral IC50 values from in vitro assays .

Q. How should researchers address contradictory bioactivity data between in vitro and cell-based assays?

- Methodological Answer : Discrepancies often arise from solubility, membrane permeability, or metabolite interference. Mitigation strategies include:

- Solubility enhancement : Use DMSO stock solutions ≤0.1% v/v or formulate with cyclodextrins.

- Permeability assays : Measure Papp values in Caco-2 monolayers; modify lipophilicity via logP optimization (e.g., substituting chlorobenzyl with fluorobenzyl) .

- Metabolite screening : Incubate compounds with liver microsomes (human/rat) and analyze stability via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.